Cas no 1566456-57-2 (5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid
- 1566456-57-2
- EN300-186771
-
- インチ: 1S/C8H13N3O3/c1-4(2)3-5(9)7-10-6(8(12)13)11-14-7/h4-5H,3,9H2,1-2H3,(H,12,13)
- InChIKey: GCPQWQBSBXABGT-UHFFFAOYSA-N
- ほほえんだ: O1C(C(CC(C)C)N)=NC(C(=O)O)=N1
計算された属性
- せいみつぶんしりょう: 199.09569129g/mol
- どういたいしつりょう: 199.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-186771-5.0g |
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566456-57-2 | 5g |
$2732.0 | 2023-06-02 | ||
Enamine | EN300-186771-2.5g |
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566456-57-2 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-186771-0.05g |
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566456-57-2 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-186771-0.25g |
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566456-57-2 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-186771-1g |
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566456-57-2 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-186771-5g |
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566456-57-2 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-186771-10g |
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566456-57-2 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-186771-0.1g |
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566456-57-2 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-186771-10.0g |
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566456-57-2 | 10g |
$4052.0 | 2023-06-02 | ||
Enamine | EN300-186771-1.0g |
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid |
1566456-57-2 | 1g |
$943.0 | 2023-06-02 |
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acidに関する追加情報
Introduction to 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1566456-57-2)
5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1566456-57-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of both an amino group and a carboxylic acid moiety in its structure endows it with unique chemical properties that make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The molecular structure of 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid consists of a central oxadiazole ring substituted with a 1-amino-3-methylbutyl side chain at the 5-position and a carboxylic acid group at the 3-position. This arrangement contributes to its potential as a bioactive molecule by providing multiple sites for interaction with biological targets. The amino group can participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions, making this compound versatile in terms of binding affinity and selectivity.
In recent years, there has been growing interest in oxadiazole derivatives due to their demonstrated efficacy in various therapeutic areas. The oxadiazole core is a privileged scaffold in medicinal chemistry, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and antiviral properties. The specific substitution pattern in 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid may confer unique pharmacological profiles that distinguish it from other oxadiazole-based compounds.
One of the most compelling aspects of this compound is its potential as a precursor or intermediate in the synthesis of more complex pharmacophores. The flexible 1-amino-3-methylbutyl side chain allows for further functionalization, enabling chemists to tailor the molecule's properties for specific biological targets. This adaptability is particularly valuable in drug discovery pipelines where structural modifications can significantly impact potency, selectivity, and pharmacokinetic profiles.
Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The oxadiazole scaffold has been successfully incorporated into numerous drug candidates that have advanced into clinical trials or are under investigation for various diseases. For instance, derivatives of oxadiazole have shown promise in inhibiting kinases and other enzymes involved in cancer progression. Given these findings, 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid could serve as a valuable building block for developing novel therapeutics.
The synthesis of 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the oxadiazole ring followed by functionalization at the 5-position with the 1-amino-3-methylbutyl side chain and introduction of the carboxylic acid group at the 3-position. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions may be employed to enhance efficiency and selectivity.
The physicochemical properties of this compound are also critical considerations in drug development. Factors such as solubility, stability, and metabolic degradation play significant roles in determining its suitability for therapeutic use. Computational modeling and experimental techniques can be utilized to predict and assess these properties before proceeding with preclinical testing. Understanding these characteristics early in the development process can save considerable time and resources by identifying potential challenges before they become problematic.
Preclinical studies are essential for evaluating the safety and efficacy of new compounds like 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid before they can be considered for human trials. In vitro assays can provide initial insights into its biological activity by testing interactions with target enzymes or receptors. Additionally, animal models can help assess toxicity profiles and pharmacokinetic behavior under controlled conditions. These studies are crucial for building a robust dataset that supports further development efforts.
The versatility of 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid extends beyond its potential as an active pharmaceutical ingredient (API). Its structural features make it an attractive candidate for use as a chiral auxiliary or ligand in catalytic processes. Such applications could streamline synthetic routes to other complex molecules while improving reaction yields and enantioselectivity.
As research continues to uncover new biological functions and therapeutic opportunities, compounds like 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid will remain at the forefront of pharmaceutical innovation. The combination of its unique structural features with modern synthetic methodologies holds promise for addressing diverse medical challenges across multiple disciplines.
In conclusion,5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1566456-57-2) represents a significant advancement in medicinal chemistry with potential applications spanning various therapeutic areas. Its well-defined structure offers opportunities for further exploration through both synthetic chemistry and pharmacological research. As scientists continue to investigate its properties, this compound is poised to contribute meaningfully to future drug development efforts.
1566456-57-2 (5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylic acid) 関連製品
- 2229168-95-8(2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)
- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)
- 1806005-94-6(Ethyl 2,3-dichloro-4-(difluoromethyl)pyridine-6-acetate)
- 1805441-80-8(3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine)
- 1361857-44-4(2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine)
- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)
- 1795299-58-9(N-[1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl]-2,4-difluorobenzeneacetamide)
- 312748-54-2(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)
- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)



